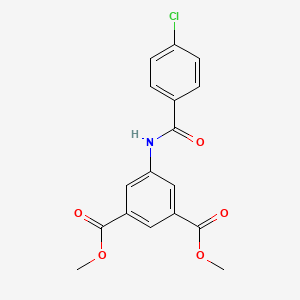

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate

Description

Contextual Importance of Substituted Isophthalates in Organic Synthesis

Substituted isophthalates are derivatives of isophthalic acid, a benzene-1,3-dicarboxylic acid. The positioning of the two carboxylic acid groups (or their ester derivatives) at the meta-position on the benzene (B151609) ring imparts specific geometric and electronic properties to these molecules. This non-linear arrangement is crucial in the synthesis of polymers, preventing the high degree of crystallinity often seen with para-substituted analogs like terephthalates. The result is often polymers with improved solubility and processing characteristics.

The introduction of various substituents at the 5-position of the isophthalate (B1238265) ring dramatically expands their utility. These substituents can introduce new functionalities, altering the physical and chemical properties of the resulting materials. For instance, the incorporation of functional groups can lead to the development of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing. nih.govresearchgate.net The ability to tune the properties of these materials by simply changing the substituent on the isophthalate core makes them highly valuable building blocks in supramolecular chemistry and materials science. acs.org

Substituted isophthalates are key components in the synthesis of:

High-Performance Polymers: Including polyamides and polyesters with enhanced thermal stability and mechanical strength. myskinrecipes.com

Coordination Polymers: Where the isophthalate unit acts as a ligand to connect metal centers, forming complex, porous structures. nih.gov

Electrochromic Materials: The electronic properties of the isophthalate core can be tuned by substituents to create materials that change color in response to an electrical potential.

Academic Significance of Amide-Functionalized Aromatic Esters

The presence of both amide and ester functionalities on an aromatic backbone gives rise to a class of compounds with a unique combination of properties. The amide group is known for its ability to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular structures. acs.orguni-muenchen.de This has been extensively explored in the field of foldamers, which are synthetic oligomers that mimic the folding behavior of proteins. uni-muenchen.de

Amide-functionalized aromatic esters are of significant academic interest due to:

Hydrogen Bonding Capabilities: The amide linkage introduces the potential for directional and strong intermolecular interactions, influencing crystal packing and the formation of ordered materials. acs.orguni-muenchen.de

Polymer Synthesis: These compounds can serve as monomers for the synthesis of poly(ester-amide)s, a class of polymers that combine the properties of both polyesters and polyamides. These materials are often biodegradable and have applications in the biomedical field. nih.gov

Liquid Crystalline Properties: The rigid aromatic core combined with the potential for hydrogen bonding can lead to the formation of liquid crystalline phases.

Overview of Research Domains for the Compound

Based on its chemical structure, Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate is a logical candidate for investigation in several research domains. The combination of the isophthalate framework with the amide linkage suggests potential applications in areas where molecular structure and intermolecular forces are key.

Potential research areas for this compound include:

Polymer Chemistry: As a monomer or a building block for the synthesis of novel polyamides, polyesters, or poly(ester-amide)s. The presence of the chlorine atom could also impart flame-retardant properties to the resulting polymers. mdpi.com

Materials Science: The compound could be explored for the synthesis of novel coordination polymers or organic frameworks. The amide group provides an additional site for hydrogen bonding, which could influence the final structure and properties of the material.

Supramolecular Chemistry: The self-assembly properties of this compound could be investigated, with potential applications in the development of gels, liquid crystals, or other ordered materials.

The foundational precursor for the synthesis of the title compound is Dimethyl 5-aminoisophthalate. Its properties are well-documented and provide a starting point for understanding the potential characteristics of its derivatives.

| Property | Value | Source |

|---|---|---|

| CAS Number | 99-27-4 | sigmaaldrich.com |

| Molecular Formula | C10H11NO4 | nih.gov |

| Molecular Weight | 209.20 g/mol | nih.gov |

| Melting Point | 178-181 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Solubility | Soluble in Chloroform | chemwhat.com |

The synthesis of this compound would likely involve the acylation of Dimethyl 5-aminoisophthalate with 4-chlorobenzoyl chloride. This is a standard method for the formation of an amide bond.

| Reactant | Chemical Structure | Role |

|---|---|---|

| Dimethyl 5-aminoisophthalate | C10H11NO4 | Amine source |

| 4-chlorobenzoyl chloride | C7H4Cl2O | Acylating agent |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5/c1-23-16(21)11-7-12(17(22)24-2)9-14(8-11)19-15(20)10-3-5-13(18)6-4-10/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYOZPFTYOVWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349091-40-3 | |

| Record name | DIMETHYL 5-((4-CHLOROBENZOYL)AMINO)ISOPHTHALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Precursors to Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate

The formation of the target molecule is contingent upon the successful synthesis of its constituent building blocks. This section outlines the primary synthetic routes to Dimethyl 5-aminoisophthalate and the preparation of the necessary acylating agent, 4-chlorobenzoyl chloride.

Routes to Dimethyl 5-aminoisophthalate

Dimethyl 5-aminoisophthalate (also known as 3,5-Dicarbomethoxyaniline) is the core aromatic amine component. nih.gov Its synthesis is typically achieved through a classical nitration-reduction sequence, although alternative modern coupling strategies exist.

Nitration and Reduction Pathways

The most common and industrially relevant method for preparing Dimethyl 5-aminoisophthalate involves the nitration of a suitable isophthalate (B1238265) precursor followed by the chemical reduction of the resulting nitro group.

The synthesis begins with the introduction of a nitro group at the 5-position of the isophthalic acid framework. This can be accomplished via two main pathways:

Esterification of 5-Nitroisophthalic Acid : Commercially available 5-nitroisophthalic acid is esterified, typically by refluxing in methanol (B129727) with a catalytic amount of strong acid, such as concentrated sulfuric acid. iucr.orgchemicalbook.com This reaction proceeds with high efficiency, often resulting in the precipitation of the desired Dimethyl 5-nitroisophthalate product upon cooling. chemicalbook.com Yields for this direct esterification are reported to be as high as 98%. chemicalbook.com

Nitration of Dimethyl Isophthalate : An alternative route involves the direct nitration of Dimethyl isophthalate. This is achieved using a nitrating mixture, commonly a combination of nitric acid and concentrated sulfuric acid. googleapis.com While this method is effective, it can produce isomeric impurities, such as Dimethyl 4-nitroisophthalate, which necessitates careful control of reaction conditions and subsequent purification. googleapis.comgoogle.com

Once Dimethyl 5-nitroisophthalate is obtained, the subsequent step is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of aromatic chemistry and can be performed using several reliable methods:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. guidechem.com The reaction is typically carried out in a solvent like methanol, sometimes with the addition of an acid such as HCl. guidechem.com Other catalysts, including cobalt-based systems, have also been employed in specialized applications. chemicalbook.com

Chemical Reduction : A classic and cost-effective method involves the use of a metal in acidic conditions, such as iron filings in the presence of hydrochloric acid or acetic acid. chemicalbook.com This method, known as the Béchamp reduction, is robust and widely applicable. Another approach uses tin(II) chloride (SnCl2) in an acidic medium. A more recent method utilizes an iron oxide-based catalyst with a mixture of formic acid and triethylamine (B128534) as the hydrogen source. guidechem.com

The choice of reduction method often depends on factors such as scale, cost, catalyst availability, and functional group tolerance. Catalytic hydrogenation is often preferred in laboratory and pharmaceutical settings for its high yields and cleaner reaction profiles.

Table 1: Selected Methods for the Synthesis of Dimethyl 5-aminoisophthalate via Nitration-Reduction

| Precursor | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Nitroisophthalic acid | Methanol, conc. H₂SO₄, reflux | Dimethyl 5-nitroisophthalate | - | Dimethyl 5-nitroisophthalate | 98% | chemicalbook.com |

| Dimethyl isophthalate | H₂SO₄, HNO₃ | Dimethyl 5-nitroisophthalate | Fe, HCl | Dimethyl 5-aminoisophthalate | - | googleapis.comchemicalbook.com |

| Dimethyl 5-nitroisophthalate | - | - | 5% Pd/C, H₂, HCl, Methanol, 45-55°C | Dimethyl 5-aminoisophthalate | 92% | guidechem.com |

| Dimethyl 5-nitroisophthalate | - | - | Fe₂O₃/NGr@C, HCOOH/Et₃N, THF, 120°C | Dimethyl 5-aminoisophthalate | - | guidechem.com |

Alternative Amination Strategies

Beyond the traditional nitration-reduction pathway, modern cross-coupling reactions offer a more direct approach to forming the crucial carbon-nitrogen bond. The most significant of these is the Buchwald-Hartwig amination. wikipedia.org

This palladium-catalyzed cross-coupling reaction allows for the direct synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org In the context of synthesizing Dimethyl 5-aminoisophthalate, this would involve the coupling of a Dimethyl 5-haloisophthalate (e.g., Dimethyl 5-bromoisophthalate) with an ammonia (B1221849) source.

The catalytic cycle for this reaction generally involves three key steps:

Oxidative Addition : A palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species.

Amine Coordination and Deprotonation : The amine (or ammonia equivalent) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination : The desired aryl amine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine (B1218219) ligands are typically required to facilitate the key steps of the catalytic cycle. wikipedia.org While powerful, this method is often more expensive and technically demanding than the classical nitration-reduction route, making it more suitable for smaller-scale syntheses or for substrates incompatible with nitrating or reducing conditions.

Preparation of 4-Chlorobenzoyl Chloride and Related Acylating Agents

4-Chlorobenzoyl chloride is the acylating agent required for the final amide bond formation. It is an activated form of 4-chlorobenzoic acid, making it highly reactive towards nucleophiles like amines. The preparation is a standard procedure in organic synthesis, most commonly achieved by treating 4-chlorobenzoic acid with a chlorinating agent. chemdad.com

Common reagents for this transformation include:

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents. The reaction of 4-chlorobenzoic acid with thionyl chloride, often heated, produces 4-chlorobenzoyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion.

Oxalyl Chloride ((COCl)₂) : This reagent is also highly effective and often used for milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction via the formation of a Vilsmeier reagent.

Phosphorus Pentachloride (PCl₅) : Another powerful chlorinating agent, though its use can be complicated by the solid nature of the reagent and byproducts.

An alternative industrial preparation involves the controlled hydrolysis of 4-chlorobenzotrichloride (B167033) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com For laboratory purposes, the use of thionyl chloride or oxalyl chloride is generally preferred due to convenience and high yields.

Amide Bond Formation: Synthesis of this compound

The final step in the synthesis is the creation of the amide linkage between the two precursors, Dimethyl 5-aminoisophthalate and an activated derivative of 4-chlorobenzoic acid.

Condensation Reactions and Coupling Reagents

The formation of an amide bond is a condensation reaction that involves the coupling of a carboxylic acid and an amine with the elimination of water. luxembourg-bio.com Because this reaction does not occur spontaneously under mild conditions, the carboxylic acid must first be "activated". luxembourg-bio.com This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, or by using a coupling reagent that generates a reactive intermediate in situ.

Direct Acylation with 4-Chlorobenzoyl Chloride The most straightforward method is the reaction of Dimethyl 5-aminoisophthalate with pre-formed 4-chlorobenzoyl chloride. This is a nucleophilic acyl substitution reaction. It is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (B92270). The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, preventing it from protonating the starting amine and rendering it unreactive. This classic procedure is known as the Schotten-Baumann reaction.

In Situ Activation with Coupling Reagents Alternatively, Dimethyl 5-aminoisophthalate can be coupled directly with 4-chlorobenzoic acid using a dedicated coupling reagent. This approach avoids the separate step of preparing the acyl chloride. These reagents are widely used in peptide synthesis and medicinal chemistry. nih.govhepatochem.com They function by reacting with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

There are several classes of modern coupling reagents:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. luxembourg-bio.comumich.edu They activate the carboxylic acid to form an O-acylisourea intermediate. umich.edu While effective, these can sometimes lead to side reactions. To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) are often included. nih.govpeptide.com

Onium Salts (Phosphonium and Aminium/Uronium) : These reagents are generally more efficient and lead to fewer side reactions than carbodiimides. hepatochem.com Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). luxembourg-bio.compeptide.com These reagents react with the carboxylate to form activated esters that rapidly couple with the amine to form the amide bond with high yields.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Acronym | Key Features |

|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea (B33335) byproduct, easy workup. Often used with HOBt. nih.gov |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. luxembourg-bio.com |

| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly effective, especially for hindered couplings. peptide.com |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reactions, low racemization when used with HOBt. peptide.com |

| Aminium/Uronium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, based on HOAt for reduced side reactions. luxembourg-bio.com |

Reaction Optimization and Yield Enhancement

Optimization of this reduction step is critical for enhancing the final product yield. Various methods have been explored, with catalytic hydrogenation being a prominent approach. Research has demonstrated that using catalysts such as 5% Palladium on carbon (Pd/C) in solvents like methanol can lead to high yields. guidechem.com For instance, one procedure involving the hydrogenation of the nitro precursor in methanol with 2M HCl using a 5% Pd/C catalyst resulted in a 92% yield of Dimethyl 5-aminoisophthalate after purification. guidechem.com Other catalytic systems, such as iron-based catalysts like Fe2O3/NGr@C, have also been utilized. guidechem.com The optimization of reaction parameters, including temperature, pressure, catalyst loading, and solvent choice, is crucial for maximizing conversion and minimizing side products. guidechem.comchemicalbook.com For example, hydrogenation reactions can be run at temperatures between 45-55°C under hydrogen pressure to achieve efficient conversion. guidechem.comchemicalbook.com

The final acylation step, where Dimethyl 5-aminoisophthalate is reacted with 4-chlorobenzoyl chloride, can be optimized by controlling the reaction temperature and using an appropriate acid scavenger, such as pyridine or triethylamine, to neutralize the HCl byproduct, thereby driving the reaction to completion.

| Starting Material | Method | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 5-nitroisophthalate | Catalytic Hydrogenation | 5% Pd/C, 2M HCl | Methanol, 45-55°C | 92% | guidechem.com |

| Dimethyl 5-nitroisophthalate | Catalytic Hydrogenation | Co/C-N-X | Hydrogen pressure (1 MPa), 600 r/min stirring | Not specified | chemicalbook.com |

| Dimethyl 5-nitroisophthalate | Catalytic Transfer Hydrogenation | Fe2O3/NGr@C, HCOOH/Et3N | THF, 120°C, 20-24 hours | Not specified | guidechem.com |

| 5-Aminoisophthalic acid | Fischer Esterification | Methanol, cat. H2SO4 | Reflux at 90°C overnight | Not specified | guidechem.com |

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives. These modifications can be systematically introduced at the isophthalate ester groups, the 4-chlorobenzoyl ring, or by adding new functional groups to the central phenyl ring.

Modifications of the Isophthalate Ester Moieties

The two methyl ester groups on the isophthalate ring are prime targets for derivatization. These groups can be readily transformed to generate new analogues with altered physicochemical properties.

Transesterification: The methyl esters can be converted to other alkyl or aryl esters through transesterification by reacting the parent compound with a different alcohol in the presence of an acid or base catalyst.

Amidation: The esters can be converted into amides by reaction with primary or secondary amines. For example, related compounds like dimethyl 5-bromoisophthalate have been quantitatively converted to the corresponding N,N'-dimethyl isophthalamide (B1672271) by reaction with methylamine (B109427) in ethanol. nih.gov This provides a direct route to isophthalamide derivatives.

Hydrolysis: Saponification of the ester groups using a base like sodium hydroxide (B78521) yields the corresponding dicarboxylic acid, 5-((4-chlorobenzoyl)amino)isophthalic acid. This diacid serves as a versatile intermediate that can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., HATU) or re-esterified to form more complex esters. nih.gov

Aromatic Substitutions on the 4-Chlorobenzoyl Moiety

Modifying the 4-chlorobenzoyl portion of the molecule is another key strategy for creating analogues. While direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is challenging due to the electron-rich nature of the ring, it can be achieved with highly activated systems. nih.govnih.gov A more synthetically practical approach involves building the analogues from different starting materials.

This is accomplished by replacing 4-chlorobenzoyl chloride with other substituted benzoyl chlorides during the initial acylation of Dimethyl 5-aminoisophthalate. This strategy allows for the introduction of a wide variety of substituents at the 4-position (and other positions) of the benzoyl ring. Examples of commercially available or readily synthesized benzoyl chlorides that can be used include those with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl), as well as different halogens (fluoro, bromo).

| Starting Acyl Chloride | Resulting Analogue Name | Modification |

|---|---|---|

| 4-Fluorobenzoyl chloride | Dimethyl 5-((4-fluorobenzoyl)amino)isophthalate | Cl replaced with F |

| 4-Bromobenzoyl chloride | Dimethyl 5-((4-bromobenzoyl)amino)isophthalate | Cl replaced with Br |

| 4-Methylbenzoyl chloride (Toluoyl chloride) | Dimethyl 5-((4-methylbenzoyl)amino)isophthalate | Cl replaced with CH3 |

| 4-Methoxybenzoyl chloride (Anisoyl chloride) | Dimethyl 5-((4-methoxybenzoyl)amino)isophthalate | Cl replaced with OCH3 |

| 4-Nitrobenzoyl chloride | Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate | Cl replaced with NO2 |

Introduction of Other Functional Groups onto the Core Structure

Beyond modifying the existing moieties, new functional groups can be introduced onto the central aromatic ring. The precursor, Dimethyl 5-aminoisophthalate, is a key starting point for such derivatization. The primary amino group can be chemically transformed before the benzoylation step.

A notable example is the conversion of the amino group into a diazonium salt, which can then undergo various coupling reactions. For instance, the diazotization of 5-aminoisophthalic acid followed by an azo coupling reaction with N,N-dimethylaniline has been reported to produce (E)-5-((4-(dimethylamino)phenyl)diazenyl) isophthalic acid. rsc.org This introduces an azo linkage, a chromophoric group, creating a completely new class of derivatives.

Furthermore, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups such as nitro or halogen groups onto the central phenyl ring, although the directing effects of the existing amino and ester substituents would need to be carefully considered.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving process efficiency. instras.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and chromatography-free purification methods. organic-chemistry.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. nih.gov The synthesis of related amide and ester compounds has been successfully performed under microwave conditions, suggesting its applicability to the acylation step in the target molecule's synthesis. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Reactions could be optimized to work in solvents like water, ethanol, or under solvent-free conditions. nih.gov For example, the synthesis of certain sulfonamides has been achieved using water as a solvent with ultrasound assistance. nih.gov

Chromatography-Free Purification: Developing protocols that yield high-purity products without the need for column chromatography reduces solvent waste and improves process efficiency. organic-chemistry.org This can often be achieved by careful selection of reagents and reaction conditions to minimize side-product formation, allowing for purification by simple crystallization or washing.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org For example, catalytic hydrogenation for the reduction of the nitro group is an atom-economical process compared to stoichiometric reducing agents.

By integrating these approaches, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly. chemrxiv.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate at the atomic level.

Density Functional Theory (DFT) Investigations of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. A DFT investigation of this compound would typically employ a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its ground state properties.

These calculations would yield optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Key electronic properties that would be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other chemical species.

A hypothetical table of DFT-calculated ground state properties is presented below.

| Property | Calculated Value (Hypothetical) |

| Total Energy (Hartree) | -1850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 3.45 |

Ab Initio Calculations for Conformational Analysis

While DFT is powerful, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even higher accuracy for certain properties, albeit at a greater computational expense. Ab initio calculations are particularly useful for detailed conformational analysis.

For this compound, rotation around the amide bond and the bonds connecting the phenyl rings to the central amide linkage would be of primary interest. A potential energy surface scan would be performed by systematically rotating these key dihedral angles to identify stable conformers (local minima) and the transition states connecting them. This analysis would reveal the molecule's preferred three-dimensional structure and the energy barriers to conformational changes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Computational Simulation of NMR and IR Spectra

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are standard practice.

NMR Spectra: Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in peak assignment.

IR Spectra: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum provides a detailed fingerprint of the molecule's vibrational modes, which is invaluable for identifying functional groups and confirming the molecular structure.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

| ¹³C NMR Chemical Shifts (ppm) | Calculated (Hypothetical) | Experimental (Hypothetical) |

| Carbonyl (ester) | 165.8 | 166.2 |

| Carbonyl (amide) | 164.5 | 165.0 |

| C-Cl | 135.2 | 135.5 |

| IR Vibrational Frequencies (cm⁻¹) | Calculated (Hypothetical) | Experimental (Hypothetical) | Assignment |

| 3305 | 3310 | N-H Stretch | |

| 1725 | 1728 | C=O Stretch (ester) | |

| 1670 | 1675 | C=O Stretch (amide) | |

| 1250 | 1255 | C-O Stretch |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can explore the conformational flexibility and the influence of a solvent environment. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or DMSO) and simulating their movements over time based on a force field.

MD simulations would provide insights into:

Conformational Sampling: Identifying the most populated conformations in solution.

Solvation Shell Structure: Understanding how solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the molecule and the solvent.

Reaction Mechanism Studies and Energetic Profiles of Transformations

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For instance, the synthesis of this compound likely involves the acylation of Dimethyl 5-aminoisophthalate with 4-chlorobenzoyl chloride.

Computational studies could model this reaction to:

Identify the Transition State: Locate the highest energy point along the reaction coordinate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur.

Elucidate the Reaction Pathway: Map out the entire energetic profile of the reaction, including any intermediates.

This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Transition State Characterization

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. Computational methods are adept at locating and analyzing these fleeting structures.

Should such studies be conducted on this compound, one would expect to find data on:

Activation Energies: The energy barrier that must be overcome for a reaction to occur. This is a key determinant of reaction rates.

Geometric Parameters: The specific bond lengths and angles of the atoms within the transition state structure.

Vibrational Frequencies: Imaginary frequencies calculated for the transition state, which confirm that the structure is indeed a true saddle point on the potential energy surface.

A hypothetical data table for a reaction involving this compound might look like this:

| Reaction Step | Activation Energy (kcal/mol) | Key Bond Lengths in TS (Å) | Imaginary Frequency (cm⁻¹) |

| Amide Bond Formation | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data is available.

Reaction Pathway Elucidation

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves tracing the potential energy surface of the reaction.

For the synthesis of this compound, which would likely involve the acylation of Dimethyl 5-aminoisophthalate with 4-chlorobenzoyl chloride, computational studies could:

Identify the most energetically favorable reaction mechanism.

Characterize any intermediates formed during the reaction.

Provide a visual representation of the energy changes along the reaction coordinate.

Without specific research, the precise mechanism and its energetic profile remain speculative.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties, such as melting point and solubility, as well as their biological activity. Computational tools can quantify and visualize these non-covalent interactions.

An analysis of this compound would likely focus on:

Hydrogen Bonding: The presence of N-H and C=O groups suggests the potential for hydrogen bonding, which would significantly influence its crystal packing and interactions with other molecules.

π-π Stacking: The aromatic rings in the molecule could engage in π-π stacking interactions.

Halogen Bonding: The chlorine atom could participate in halogen bonding, a directional interaction that can influence molecular assembly.

A detailed computational study would provide quantitative data on the energies of these interactions and their geometric preferences.

Reactivity and Chemical Transformations

Reactions Involving the Ester Functionalities

The two methyl ester groups on the isophthalate (B1238265) ring are key sites for chemical reactions. Analogous to other dialkyl isophthalates, these ester functionalities are susceptible to hydrolysis, particularly under basic conditions. For instance, dimethyl isophthalate undergoes base-catalyzed hydrolysis with an estimated second-order rate constant of 0.23 L/mole-sec. atamankimya.com This suggests that Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate would likely hydrolyze to its corresponding dicarboxylate salt when treated with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the dicarboxylic acid.

Transesterification is another potential reaction pathway for the ester groups. In the presence of an alcohol and an acid or base catalyst, the methyl groups can be exchanged for other alkyl or aryl groups. This process would allow for the modification of the compound's solubility and physical properties.

Reactivity of the Amide Linkage

The central amide linkage, connecting the isophthalate and chlorobenzoyl moieties, is a robust functional group. Generally, amides are significantly more resistant to hydrolysis than esters. pressbooks.pub Cleavage of this bond requires more forceful conditions, such as prolonged heating in a strongly acidic or basic aqueous solution. pressbooks.pubchemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis would involve the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Subsequent proton transfers would lead to the cleavage of the C-N bond, yielding 5-aminoisophthalic acid and 4-chlorobenzoic acid after workup. chemguide.co.uk

Under strongly basic conditions, nucleophilic attack by a hydroxide ion on the amide carbonyl would initiate the hydrolysis. pressbooks.pub This process is generally less efficient than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. pressbooks.pub

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings in this compound have different susceptibilities to aromatic substitution reactions due to the electronic nature of their substituents.

Chlorobenzoyl Ring: This ring is substituted with an electron-withdrawing carbonyl group and a deactivating, ortho, para-directing chlorine atom. msu.edu The carbonyl group is a meta-director. The chlorine atom, while deactivating, directs incoming electrophiles to the ortho and para positions. msu.edu Given that the para position is occupied by the carbonyl group, electrophilic substitution would likely occur at the positions ortho to the chlorine atom (and meta to the carbonyl group).

Nucleophilic aromatic substitution on the chlorobenzoyl ring is unlikely under standard conditions. vedantu.com The chlorine atom is on a benzene ring that is not activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orgresearchgate.net Therefore, displacing the chloride with a nucleophile would require harsh reaction conditions. vedantu.comdoubtnut.com

Formation of Coordination Compounds and Metal Complexes

The structure of this compound, particularly after hydrolysis of its ester groups to carboxylic acids, makes it a promising candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). worktribe.comnih.gov Isophthalic acid and its derivatives are widely used as organic linkers in the synthesis of such materials. rsc.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the hydrolyzed form of this compound would likely involve solvothermal or hydrothermal methods. nih.govacs.org In these methods, the organic linker and a metal salt (e.g., nitrates, acetates, or chlorides of transition metals or lanthanides) are heated in a suitable solvent. rsc.orgrsc.org The choice of metal ion, solvent, temperature, and pH can significantly influence the final structure of the coordination polymer. nih.govacs.org

Characterization of the resulting metal complexes would typically involve single-crystal X-ray diffraction to determine the crystal structure and coordination environment of the metal ions. acs.orgrsc.org Other techniques such as infrared spectroscopy, thermogravimetric analysis, and elemental analysis would be used to further characterize the materials. rsc.org A variety of metal complexes with substituted isophthalic acids have been synthesized, including those with Cu(II), Mn(II), Co(II), Cd(II), Zn(II), and Ni(II). nih.govrsc.orgnih.govrsc.orgrsc.org

Applications in Advanced Materials Science and Chemical Systems

Role as Monomers or Building Blocks in Polymer Synthesis

In the realm of polymer chemistry, the structure of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate suggests its potential utility as a monomer or a co-monomer in the synthesis of various high-performance polymers, most notably polyamides and polyesters. The two methyl ester groups can, in principle, undergo hydrolysis to the corresponding dicarboxylic acid, which can then be reacted with diamines to form polyamides. Alternatively, the ester groups could potentially undergo transesterification with diols to produce polyesters.

The introduction of the 4-chlorobenzoyl amino side group would be expected to impart specific properties to the resulting polymer. The rigid aromatic rings would contribute to thermal stability and mechanical strength, while the polar amide group could enhance interchain interactions through hydrogen bonding, potentially leading to materials with high melting points and good solvent resistance. The presence of the chlorine atom could also influence properties such as flame retardancy and solubility.

Despite this theoretical potential, no specific studies detailing the polymerization of this compound or the properties of the resulting polymers have been found in the surveyed scientific literature. Research in the field of aromatic polyamides is extensive, with numerous studies on various diamine and diacid monomers; however, this particular substituted isophthalate (B1238265) does not appear to be a commonly utilized building block.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound possesses key features that are, in theory, conducive to its use in supramolecular chemistry and self-assembly. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental for the formation of ordered, non-covalent structures. The aromatic rings can participate in π-π stacking interactions, another critical force in directing self-assembly.

It is conceivable that this molecule could be designed to form well-defined supramolecular architectures such as gels, liquid crystals, or discrete molecular assemblies. The interplay between hydrogen bonding, π-π stacking, and dipole-dipole interactions, influenced by the chloro-substituent, could lead to complex and potentially functional superstructures.

However, a comprehensive search of scientific databases reveals a lack of studies focused on the supramolecular behavior of this compound. While the foundational principles of supramolecular chemistry suggest its potential, there is no published research that has investigated or reported on the self-assembly processes of this specific compound.

Applications in Catalysis

The direct application of this compound as a catalyst is not apparent from its structure and has not been reported in the scientific literature. The molecule itself does not possess common catalytic motifs, such as transition metal centers or organocatalytic functionalities.

Theoretically, it could serve as a ligand for the synthesis of metal-based catalysts. The ester or amide groups could potentially coordinate to a metal center. However, these are generally not strong coordinating groups for catalytically active metals. More complex derivatives would likely be required to create an effective ligand for catalysis.

There is no evidence in the published literature to suggest that this compound has been investigated for or applied in any catalytic processes, either as a catalyst itself or as a ligand for a catalytic system.

Functional Materials Development (e.g., optical, electronic, sensing materials)

The development of functional materials often relies on molecules with specific electronic and photophysical properties. The aromatic nature of this compound, with its extended π-system, suggests that it might possess interesting optical properties, such as fluorescence or phosphorescence. The presence of the electron-withdrawing chloro- and benzoyl- groups could modulate the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

In the area of sensing, the amide group could act as a binding site for specific anions or cations, and such binding events could lead to a detectable change in the molecule's optical or electronic properties. This could form the basis for a chemical sensor.

Despite these possibilities, there is a notable absence of research into the functional material applications of this compound. No studies have been found that characterize its optical, electronic, or sensing properties. Therefore, any discussion of its role in the development of functional materials remains speculative.

Future Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate would likely be a multi-step process. A common precursor for this compound is Dimethyl 5-aminoisophthalate. guidechem.comchemicalbook.com The synthesis of Dimethyl 5-aminoisophthalate can be achieved through the reduction of dimethyl 5-nitroisophthalate. chemicalbook.com Various methods for this reduction have been explored, including catalytic hydrogenation using catalysts like Pd/C or Co/C-N-X. chemicalbook.com Another approach involves the use of an Fe2O3/NGr@C-catalyst with a mixture of formic acid and triethylamine (B128534). guidechem.com

Development of Advanced Analytical Techniques for In-situ Monitoring

The characterization of this compound and its precursors relies on a suite of analytical techniques. Standard methods for confirming the structure and purity of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). guidechem.comchemicalbook.com For instance, in the synthesis of Dimethyl 5-aminoisophthalate, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the reaction progress and determine the conversion and yield. guidechem.comchemicalbook.com

Future advancements in analytical methodologies will likely focus on the development of in-situ monitoring techniques. These methods would allow for real-time analysis of the reaction mixture without the need for sample extraction. Techniques such as process analytical technology (PAT), incorporating spectroscopic probes directly into the reaction vessel, could provide valuable kinetic data and lead to better process understanding and control. This would be a significant step towards ensuring consistent product quality and optimizing reaction conditions for the synthesis of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is becoming increasingly prevalent in materials discovery and design. chemrxiv.orgnih.gov These computational tools can be used to predict the properties of novel compounds and to screen large virtual libraries of molecules for specific applications. chemrxiv.orgarxiv.org For isophthalate (B1238265) derivatives, ML models could be trained on existing data to predict properties such as thermal stability, solubility, and potential for forming coordination polymers. nih.govnih.gov

In the context of this compound, AI and ML could be employed to design new derivatives with tailored functionalities. By modifying the substituent groups on the benzene (B151609) ring, it may be possible to fine-tune the compound's electronic and steric properties. nih.gov Machine learning models can accelerate this process by predicting how different substituents will impact the desired properties, thereby guiding synthetic efforts towards the most promising candidates. chemrxiv.orgarxiv.org This in silico approach can significantly reduce the time and resources required for the experimental design of new materials. chemrxiv.org

Expanding Applications in Emerging Fields of Materials Chemistry

Isophthalate derivatives are versatile building blocks in materials chemistry, finding applications in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and high-performance polymers. nih.govrsc.orgmyskinrecipes.com The functional groups present in this compound, namely the ester and amide functionalities, make it a promising candidate for the development of new materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate, and how can intermediates like 5-aminoisophthalate derivatives be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving esterification and amidation. A key intermediate, dimethyl 5-aminoisophthalate (CAS 99-27-4), is first prepared by esterifying 5-aminoisophthalic acid with methanol under acidic catalysis. Subsequent coupling with 4-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) yields the final product. Optimization can be achieved by varying reaction parameters (solvent polarity, temperature) and using spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate purity .

Q. How should researchers design experiments to optimize reaction yields during synthesis?

- Methodological Answer : Employ factorial design to systematically test variables such as catalyst concentration, temperature, and reaction time. For example, a 2³ factorial design allows simultaneous evaluation of these factors. Statistical tools (ANOVA) can identify significant variables, minimizing trial-and-error approaches. Post-reaction, use column chromatography or recrystallization to isolate the product, with yield calculations based on gravimetric analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester and amide functional groups via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR).

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Cross-reference data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, such as the amidation mechanism, and identify transition states. Tools like Gaussian or ORCA can predict activation energies and optimize geometries. For non-covalent interactions (e.g., hydrogen bonding in crystal lattices), employ Hirshfeld surface analysis paired with Cambridge Structural Database (CSD) data to compare experimental and theoretical packing motifs .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions (e.g., unexpected byproducts or spectral mismatches)?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under controlled conditions to isolate variables (e.g., moisture sensitivity).

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Theoretical Refinement : Adjust computational parameters (basis sets, solvation models) to better align with empirical data. Document discrepancies in a structured table for iterative refinement:

| Experimental Observation | Theoretical Prediction | Potential Source of Error |

|---|---|---|

| Byproduct at m/z 320 | No predicted species | Side reaction via trace H₂O |

| IR peak at 1580 cm⁻¹ | Calculated 1550 cm⁻¹ | Anharmonicity not modeled |

Reference frameworks from methodological texts to guide iterative hypothesis testing .

Q. How can researchers integrate high-throughput experimentation (HTE) with machine learning to accelerate reaction discovery for derivatives of this compound?

- Methodological Answer : Develop a HTE workflow using automated liquid handlers to screen reaction conditions (e.g., solvent, base, temperature). Feed results into machine learning models (e.g., random forest or neural networks) to predict optimal conditions for novel derivatives. Validate predictions with follow-up experiments, creating a feedback loop for model refinement. Tools like Python’s Scikit-learn or commercial platforms (e.g., Schrödinger’s Canvas) enable efficient data processing .

Q. What advanced separation techniques are suitable for isolating isomers or structurally similar byproducts during synthesis?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns).

- Crystallization-Driven Separation : Exploit differences in solubility via solvent/antisolvent gradients.

- Membrane Technologies : Use nanofiltration membranes to separate by molecular weight.

Pair these with LC-MS for real-time monitoring of separation efficiency .

Data Management and Collaboration

Q. How can chemical software improve reproducibility in studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) like LabArchives to document procedures and raw data. Use cheminformatics tools (e.g., ChemAxon or Open Babel) to standardize nomenclature and generate machine-readable reaction schemes. For collaborative projects, cloud-based platforms (e.g., Benchling) enable real-time data sharing and version control .

Contradiction Resolution Example

- Scenario : A study reports a melting point of 180–182°C, while another claims 175–177°C.

- Resolution :

Verify purity via DSC and HPLC.

Re-crystallize the compound using solvents from both studies.

Compare XRD patterns to identify polymorphic differences.

Reference CRDC guidelines for standardized reporting to minimize ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.